Phenylbutazone calcium is a derivative of phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID) primarily used in veterinary medicine for its analgesic and anti-inflammatory properties. The compound is particularly noted for its use in horses, where it alleviates pain and inflammation associated with musculoskeletal disorders. Phenylbutazone calcium is classified under the category of pyrazolidinediones, which are characterized by their pyrazole ring structure and anti-inflammatory activity.
Phenylbutazone calcium is synthesized from phenylbutazone, which itself is derived from the condensation of diethyl n-butylmalonate with hydrazobenzene. This compound belongs to the broader class of NSAIDs, specifically targeting inflammation by inhibiting cyclooxygenase enzymes involved in prostaglandin synthesis. It is important to note that phenylbutazone has been associated with serious side effects, particularly in long-term use or high doses, prompting the exploration of safer derivatives like phenylbutazone calcium.
The synthesis of phenylbutazone involves several key steps:
The reaction can be summarized as follows:
Phenylbutazone has a molecular formula of and a molecular weight of 310.39 g/mol. The structure features a pyrazolidinedione core with two phenyl rings attached to the nitrogen atoms.
Phenylbutazone undergoes various chemical reactions, primarily involving oxidation and hydrolysis:
These reactions are critical for understanding the metabolism of phenylbutazone in biological systems, especially concerning potential toxicological effects.
Phenylbutazone exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid into prostaglandins. By inhibiting these enzymes, phenylbutazone reduces the synthesis of pro-inflammatory mediators, leading to decreased inflammation and pain perception.
Phenylbutazone calcium finds extensive use in veterinary medicine, particularly for:
Phenylbutazone calcium represents a significant evolutionary step in the medicinal chemistry of pyrazolone derivatives, originating from the parent compound phenylbutazone (systematic name: 4-butyl-1,2-diphenylpyrazolidine-3,5-dione). Originally synthesized in 1946 by the Swiss pharmaceutical company Geigy, phenylbutazone was introduced for human clinical use in 1949 as an anti-inflammatory and analgesic agent [2]. Its development was rooted in efforts to improve upon earlier pyrazolone-derived drugs like antipyrine (phenazone) and aminopyrine (Pyramidon), which demonstrated analgesic and anti-inflammatory properties but were associated with severe hematological adverse effects, including agranulocytosis [2].
Initial formulations combined phenylbutazone with aminopyrine (as Irgapyrin) before researchers recognized phenylbutazone’s standalone therapeutic potential. Marketed as Butazolidin from 1952, it gained prominence as a lower-cost alternative to cortisone for managing rheumatic conditions, offering symptomatic relief for rheumatoid arthritis and ankylosing spondylitis [2] [4]. However, by the 1980s, recognition of its potential to cause severe blood dyscrasias (aplastic anemia, leukopenia) in humans led to severe restrictions on its medical use in most Western countries [4].
Parallel to its human applications, phenylbutazone found extensive utility in veterinary medicine—particularly in equine practice—where it became commonly known as "bute" or PBZ. This cross-species transition was facilitated by differences in drug metabolism and risk-benefit considerations. Horses metabolize phenylbutazone more rapidly than humans, reducing cumulative toxicity risks, while the drug’s potent anti-inflammatory and analgesic effects proved invaluable for managing musculoskeletal disorders in working animals [2]. The development of phenylbutazone calcium emerged from efforts to optimize its physicochemical and pharmacokinetic properties for broader therapeutic applications, leveraging salt formation to enhance key characteristics like solubility and bioavailability.
The formulation of phenylbutazone as a calcium salt (chemical formula: C₃₈H₃₈CaN₄O₄; PubChem CID: 112362) represents a deliberate strategy to overcome limitations inherent in the free acid form [1]. Salt formation is a well-established approach in pharmaceutical chemistry to modulate the physicochemical properties of acidic or basic drugs, directly influencing dissolution behavior, absorption kinetics, and bioavailability.
Table 1: Key Physicochemical Properties of Phenylbutazone vs. Phenylbutazone Calcium
Property | Phenylbutazone (Free Acid) | Phenylbutazone Calcium | Biological Impact |
---|---|---|---|
Aqueous Solubility | Low (hydrophobic) | Enhanced | Improved dissolution in GI tract |
Lipophilicity (LogP) | ~3.5 (High) [4] | Moderately reduced | Balanced membrane permeability |
Bioavailability (Oral) | Variable (~70-90%) | Increased & more consistent | Predictable absorption across species |
Ionization State | Weak acid (pKa ~4.5) | Salt (ionized) | Enhanced solubility at intestinal pH |
The calcium salt significantly enhances aqueous solubility compared to the parent acidic compound. This property is critical for dissolution in the gastrointestinal fluid, a rate-limiting step for oral absorption. Improved dissolution translates to faster onset of action and more consistent systemic exposure—particularly important in veterinary settings where rapid analgesia may be required [3]. Computational studies indicate that molecular modifications affecting lipophilicity (LogP) significantly influence distribution behavior. While phenylbutazone itself exhibits high lipophilicity (LogP ~3.5), the calcium salt maintains sufficient lipid solubility for membrane penetration while gaining advantages in dissolution kinetics [4].
Pharmacokinetic studies across species underscore the formulation’s impact. Research in calves demonstrated that phenylbutazone achieves plasma concentrations 15-20 times higher than those observed in horses at equivalent doses (4.4 mg/kg), attributed partly to inter-species metabolic differences and possibly formulation effects [3]. The calcium salt optimizes absorption characteristics, contributing to higher and more reproducible bioavailability. Comparative studies in large animals suggest oral bioavailability of phenylbutazone calcium approaches 66% or higher in ruminants, contrasting with variable absorption of the free acid [3].
Table 2: Pharmacokinetic Parameters of Phenylbutazone Calcium Across Species
Species | Dose (mg/kg) | Cₘₐₓ (μg/mL) | Tₘₐₓ (h) | AUC₀–∞ (μg·h/mL) | Half-life (h) | Reference Matrix |
---|---|---|---|---|---|---|
Calves | 4.4 (oral) | ~30.2 | 8-12 | 2435 | 53.4 | Plasma [3] |
Horses | 4.4 (oral) | ~15.1* | 4-6* | ~160* | 3-8* | Plasma [3] |
Humans | 10 (oral) | ~90* | 2-4* | ~3600* | 50-100* | Plasma [4] |
Note: Values for horses and humans are estimated from comparative data in [3] [4] for context.
Molecular stabilization is another advantage. The crystal structure of the calcium salt may reduce susceptibility to environmental degradation (e.g., oxidation) compared to the free acid. Furthermore, the calcium ion itself may contribute to stabilizing the molecular conformation optimal for cyclooxygenase (COX) inhibition. Docking studies indicate that phenylbutazone derivatives interact with COX-2 via hydrophobic pockets and hydrogen bonding, with modifications at the butyl side chain or phenyl rings influencing binding affinity [4]. While the active moiety remains the phenylbutazone anion, the calcium salt serves as a superior delivery system, ensuring efficient liberation and ionization in biological fluids.
Metabolically, phenylbutazone calcium undergoes the same biotransformation pathways as the free acid—primarily hydroxylation to active (oxyphenbutazone) and inactive (γ-hydroxyphenylbutazone) metabolites [4]. However, improved absorption kinetics may alter metabolite exposure profiles. Theoretical studies using quantum chemical calculations (B3LYP/6-31+G(d,p)) suggest metabolites like oxyphenbutazone exhibit enhanced electron-donation capacity (HOMO: -6.04 eV vs. -6.24 eV for parent) potentially influencing their reactivity and COX inhibition potency [4]. The calcium formulation thus represents a pharmaceutically sophisticated approach to maximizing the therapeutic potential of the phenylbutazone scaffold while mitigating inherent physicochemical limitations.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0